

# Selectivity Profile of UT-155: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | UT-155  |           |
| Cat. No.:            | B611605 | Get Quote |

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the selectivity profile of **UT-155**, a novel androgen receptor (AR) antagonist and selective androgen receptor degrader (SARD). Due to the limited availability of a broad selectivity panel for **UT-155** in publicly accessible literature, this guide also presents a comparative analysis with other second-generation antiandrogens to offer a valuable context for its potential off-target effects.

## **Executive Summary**

**UT-155** is a potent antagonist of the androgen receptor with a binding affinity (Ki) of 267 nM for the AR ligand-binding domain (AR-LBD).[1][2] It has demonstrated greater potency in inhibiting AR transactivation compared to enzalutamide. While direct, comprehensive quantitative data on the selectivity of **UT-155** against a wide panel of other receptors is not readily available in the reviewed literature, preliminary studies suggest some cross-reactivity with the progesterone receptor (PR) at high concentrations. This guide compiles the available data for **UT-155** and contrasts it with the known selectivity profiles of other leading AR antagonists—enzalutamide, apalutamide, and darolutamide—to aid in the evaluation of its therapeutic potential and off-target risk.

# Data Presentation: Comparative Selectivity Profiles UT-155 Binding Affinity



| Target                     | Ligand | Ki (nM) | Assay Type                   |
|----------------------------|--------|---------|------------------------------|
| Androgen Receptor (AR-LBD) | UT-155 | 267     | Radioligand Binding<br>Assay |

Data sourced from MedchemExpress and TargetMol.[1][2]

# Comparative Selectivity of Second-Generation Androgen Receptor Antagonists

Comprehensive, quantitative selectivity data for **UT-155** against a broad panel of receptors is not available in the public domain. The following table provides the selectivity profiles for other prominent second-generation AR antagonists to serve as a benchmark for comparison.

| Receptor                           | Enzalutamide (Ki,<br>nM) | Apalutamide (IC50, nM) | Darolutamide<br>(IC50, nM) |
|------------------------------------|--------------------------|------------------------|----------------------------|
| Androgen Receptor (AR)             | 21-36                    | 16                     | 26                         |
| Progesterone<br>Receptor (PR)      | >10,000                  | >10,000                | >10,000                    |
| Glucocorticoid<br>Receptor (GR)    | >10,000                  | >10,000                | >10,000                    |
| Mineralocorticoid<br>Receptor (MR) | >10,000                  | >10,000                | >10,000                    |
| GABA-A Receptor                    | 2,700                    | 3,400                  | >10,000                    |

This table is compiled from various sources and is intended for comparative purposes. The lack of data for **UT-155** in a similar format highlights a current gap in the publicly available research.

# Experimental Protocols Competitive Radioligand Binding Assay for Androgen Receptor



This protocol outlines a standard method for determining the binding affinity (Ki) of a test compound like **UT-155** for the androgen receptor.

#### 1. Materials:

- Receptor Source: Purified human AR ligand-binding domain (LBD) or rat prostate cytosol.
- Radioligand: [3H]-Mibolerone or [3H]-R1881 (a synthetic androgen).
- Test Compound: **UT-155** or other compounds of interest, dissolved in an appropriate solvent (e.g., DMSO).
- Assay Buffer: Tris-based buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4).
- Wash Buffer: Assay buffer with a higher salt concentration.
- · Scintillation Cocktail.
- 96-well filter plates and a vacuum manifold.

#### 2. Procedure:

- Plate Coating (if using purified receptor): Coat the wells of a microplate with an antibody that captures the tagged, purified AR-LBD.
- Reaction Mixture Preparation: In each well, combine the receptor source, a fixed
  concentration of the radioligand (typically at or below its Kd value), and varying
  concentrations of the test compound. Include control wells for total binding (no competitor)
  and non-specific binding (a high concentration of a known AR ligand).
- Incubation: Incubate the plates at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
- Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plates using a vacuum manifold. This step separates the receptor-bound radioligand from the unbound radioligand.
- Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
- Scintillation Counting: After drying the filter plates, add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

#### 3. Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.



- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

## **Visualizations**



Click to download full resolution via product page

Figure 1: Mechanism of Action of **UT-155** on the Androgen Receptor Signaling Pathway.





Click to download full resolution via product page

Figure 2: Workflow of a Competitive Radioligand Binding Assay.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Comparison of Second-Generation Antiandrogens for the Treatment of Prostate Cancer [jhoponline.com]
- 2. erc.bioscientifica.com [erc.bioscientifica.com]
- To cite this document: BenchChem. [Selectivity Profile of UT-155: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611605#selectivity-profile-of-ut-155-against-other-receptors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





